Iminoxy Radical Conformers: Distinct EPR Signatures Versus Other Oximes
γ-Irradiation of 2,2,4,4-tetramethyl-3-pentanone oxime single crystals produces two iminoxy radical conformers (R1 and R2) with unique isotropic g‑factors and hyperfine coupling constants. The average giso values are 2.01057 for R1 and 2.00934 for R2, while the nitrogen hyperfine coupling constants (aN) are 28.09 G and 36.34 G, respectively [1]. In contrast, the iminoxy radicals generated from amphi-phenylglyoxime (a related oxime system) exhibit significantly lower g‑factors of 2.0052 and 2.0057, with aN values of 29.50 G and 34.50 G [2].
| Evidence Dimension | Isotropic g-factor (EPR) |
|---|---|
| Target Compound Data | Conformer R1: 2.01057; Conformer R2: 2.00934 |
| Comparator Or Baseline | amphi-Phenylglyoxime iminoxy radicals: 2.0052 (R*) and 2.0057 (R**) |
| Quantified Difference | giso higher by 0.0053 – 0.0054 (relative difference ~0.26%) |
| Conditions | Single crystal γ-irradiated at 0.99 kGy/h for 96 h; EPR recorded at 300 K (X‑band) |
Why This Matters
The elevated g‑factor indicates a distinct spin‑orbit coupling environment, enabling unambiguous identification of this oxime‑derived radical in complex matrices and ensuring reproducible EPR calibration standards.
- [1] Sayin, U., Yuksel, H., et al. (2010). CW-EPR study of 2,2,4,4-tetramethyl-3-pentanone oxime single crystals. Radiation Physics and Chemistry, 79(12), 1220-1224. View Source
- [2] Karabulut, B., et al. (2011). EPR study of gamma-irradiated amphi-phenylglyoxime single crystals. Radiation Physics and Chemistry, 80(6), 748-752. View Source
